(2S)-2,6-diamino-N-[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]hexanamide;dihydrochloride
Overview
Description
Mechanism of Action
Target of Action
H-Lys-Ala-pNA 2HCl is a chromogenic substrate primarily targeted by dipeptidyl aminopeptidase II (DPPII) and dipeptidyl peptidase V (DPP V) from Aspergillus fumigatus . These enzymes play a crucial role in protein hydrolysis, a process that breaks down proteins into smaller peptides or amino acids .
Mode of Action
The compound interacts with its targets (DPPII and DPP V) through a process known as enzymatic hydrolysis . In this process, the enzyme breaks the bond between the lysine (Lys) and alanine (Ala) in the H-Lys-Ala-pNA 2HCl molecule, releasing p-nitroaniline (pNA). This cleavage is a result of the enzymatic activity of DPPII and DPP V .
Biochemical Pathways
The action of H-Lys-Ala-pNA 2HCl primarily affects the protein hydrolysis pathway. When the compound is cleaved by DPPII or DPP V, it results in the breakdown of proteins into smaller peptides or amino acids. This process is essential in various biological functions, including nutrient absorption and cellular signaling .
Result of Action
The cleavage of H-Lys-Ala-pNA 2HCl by DPPII and DPP V results in the release of p-nitroaniline (pNA), a molecule that can be detected spectrophotometrically. The intensity of the color produced is proportional to the enzymatic activity of DPPII and DPP V, providing a measure of these enzymes’ activity .
Action Environment
The action of H-Lys-Ala-pNA 2HCl is influenced by various environmental factors. For instance, the activity of DPPII and DPP V, and consequently the cleavage of H-Lys-Ala-pNA 2HCl, can be affected by factors such as pH, temperature, and the presence of other substances that can interact with the enzymes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,6-diamino-N-[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]hexanamide;dihydrochloride typically involves the stepwise coupling of protected amino acids, followed by deprotection and purification. The process begins with the protection of the amino groups of lysine and alanine using suitable protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl). The protected amino acids are then coupled using a coupling reagent like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). After the coupling reaction, the protecting groups are removed, and the product is purified using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure high yield and purity. The use of advanced chromatographic techniques, such as HPLC (high-performance liquid chromatography), is common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
(2S)-2,6-diamino-N-[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]hexanamide;dihydrochloride undergoes various chemical reactions, primarily involving enzymatic cleavage. The compound is a substrate for dipeptidyl aminopeptidase II (DPPII) and dipeptidyl peptidase V (DPP V), which cleave the peptide bond between lysine and alanine, releasing p-nitroaniline (pNA) as a chromogenic product .
Common Reagents and Conditions
The enzymatic reactions involving this compound typically occur under mild conditions, such as physiological pH (7.4) and temperature (37°C). Common reagents used in these reactions include buffer solutions like phosphate-buffered saline (PBS) and enzyme solutions containing the specific peptidases .
Major Products Formed
The major product formed from the enzymatic cleavage of this compound is p-nitroaniline (pNA), which exhibits a yellow color and can be quantitatively measured using spectrophotometry at 405 nm .
Scientific Research Applications
(2S)-2,6-diamino-N-[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]hexanamide;dihydrochloride is widely used in scientific research for various applications:
Enzyme Activity Assays: It is commonly used as a substrate in assays to measure the activity of dipeptidyl aminopeptidase II (DPPII) and dipeptidyl peptidase V (DPP V).
Biochemical Studies: The compound is used to study enzyme kinetics and inhibition, providing insights into the catalytic mechanisms of peptidases.
Medical Research: this compound is used in the development of diagnostic assays for diseases involving peptidase activity, such as certain cancers and metabolic disorders.
Industrial Applications: The compound is used in quality control processes in the pharmaceutical industry to ensure the activity and stability of enzyme preparations.
Comparison with Similar Compounds
(2S)-2,6-diamino-N-[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]hexanamide;dihydrochloride is unique due to its specific substrate properties and chromogenic nature. Similar compounds include:
H-Ala-Pro-pNA: A substrate for proline-specific peptidases, used in similar enzyme activity assays.
H-Arg-pNA: A substrate for arginine-specific peptidases, used in biochemical studies of enzyme kinetics.
H-Leu-pNA: A substrate for leucine-specific peptidases, used in various biochemical and medical research applications.
These compounds share similar applications but differ in their specificity for different peptidases, highlighting the unique properties of this compound in targeting lysine-specific enzymes.
Properties
IUPAC Name |
(2S)-2,6-diamino-N-[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]hexanamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O4.2ClH/c1-10(18-15(22)13(17)4-2-3-9-16)14(21)19-11-5-7-12(8-6-11)20(23)24;;/h5-8,10,13H,2-4,9,16-17H2,1H3,(H,18,22)(H,19,21);2*1H/t10-,13-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBHSTGSQZCXPK-LWCZFAHISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCCCN)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CCCCN)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25Cl2N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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